molecular formula C9H8BrN3O2 B1593098 Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 87597-27-1

Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B1593098
CAS No.: 87597-27-1
M. Wt: 270.08 g/mol
InChI Key: SHEPHIOFWBYNCL-UHFFFAOYSA-N
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Description

Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 87597-27-1) is a brominated heterocyclic compound with the molecular formula C₉H₈BrN₃O₂ and a molecular weight of 270.08 g/mol . It consists of an imidazo[1,2-a]pyrazine core substituted with a bromine atom at position 5 and an ethyl ester group at position 2. This compound serves as a key intermediate in medicinal chemistry for synthesizing bioactive molecules, leveraging the reactivity of the bromine atom for further functionalization (e.g., cross-coupling reactions) .

Properties

IUPAC Name

ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-5-13-7(10)3-11-4-8(13)12-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEPHIOFWBYNCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=CN=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10639966
Record name Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87597-27-1
Record name Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87597-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Using Haloaldehydes

A closely related synthetic approach, exemplified in the synthesis of 6-bromoimidazo[1,2-a]pyridine derivatives (structurally analogous to imidazo[1,2-a]pyrazine), involves the reaction of 2-amino-5-bromopyridine with 40% aqueous monochloroacetaldehyde under mild alkaline conditions (e.g., sodium bicarbonate, sodium carbonate, sodium hydroxide, or triethylamine) in alcoholic or aqueous solvents at 25–55°C for 2–24 hours. After reaction completion, the product is extracted with ethyl acetate, dried, and purified by recrystallization from ethyl acetate/hexane mixtures.

This method can be adapted for the pyrazine analog by substituting the aminopyrazine derivative for the aminopyridine. The key steps include:

  • Mixing 2-amino-5-bromopyrazine (or related aminopyrazine) with monochloroacetaldehyde aqueous solution.
  • Adding an alkali base to facilitate cyclization.
  • Stirring the mixture at controlled temperature (25–55°C) for several hours.
  • Work-up by solvent extraction, drying, and recrystallization to yield the this compound.

Use of Brominated Precursors

The bromine substituent at position 5 is generally introduced by using brominated aminopyrazines as starting materials. This ensures regioselective incorporation of bromine during ring closure without the need for post-synthetic bromination, which can be less selective and harsher.

Ester Group Introduction

The ethyl carboxylate group can be introduced by:

  • Using ethyl haloacetate derivatives in the cyclization step.
  • Alternatively, esterification of the corresponding carboxylic acid intermediate.

However, direct cyclization with monochloroacetaldehyde followed by esterification is more common in related systems.

Representative Experimental Data from Related Synthesis (Adapted from Patent CN103788092A)

Parameter Condition/Value Notes
Starting material 2-amino-5-bromopyridine (51.9 g, 300 mmol) Analogous to aminopyrazine for pyrazine synthesis
Reagent 40% monochloroacetaldehyde aqueous solution (70.7 g, 360 mmol) Cyclization agent
Base Sodium bicarbonate (30.2 g, 360 mmol) Alternative bases: NaOH, triethylamine, sodium carbonate
Solvent Ethanol (66.9 g) Alternatives: water, methanol
Temperature 55 °C Reaction temperature range 25–55 °C
Reaction time 5 hours Range 2–24 hours
Work-up Ethyl acetate extraction, water wash, drying over Na2SO4 Followed by rotary evaporation
Purification Recrystallization from ethyl acetate/hexane (1:1) Yield: 67–72%
Product appearance Off-white crystals Melting point ~76–78 °C

This procedure yields the cyclized imidazo derivative with high purity and good yield, demonstrating mild conditions and operational simplicity.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations
Cyclization with monochloroacetaldehyde 2-amino-5-bromopyrazine, 40% monochloroacetaldehyde, alkali (NaHCO3, Na2CO3, NaOH, or triethylamine), EtOH or H2O, 25–55 °C, 2–24 h Mild conditions, high purity, good yield Requires brominated starting material
Oxidative cyclization Aminopyrazine derivative, oxidizing agent (e.g., potassium persulfate), organic solvent, heating Potential for one-pot synthesis May require optimization for regioselectivity
Post-synthetic bromination Starting imidazo[1,2-a]pyrazine ester, brominating agents Flexibility in substitution pattern Harsh conditions, lower selectivity

Research Findings and Considerations

  • The preferred synthesis involves cyclization of 2-amino-5-bromopyrazine derivatives with haloaldehydes under mild alkaline conditions, which provides stable, high-purity products with reproducible yields around 70%.
  • The choice of base and solvent affects yield and purity; sodium bicarbonate and ethanol are commonly favored.
  • Reaction temperature and time are critical parameters; typically, 55 °C and 5–10 hours balance reaction completion and product stability.
  • Recrystallization from ethyl acetate/hexane mixtures is effective for purification.
  • Alternative oxidative methods may offer routes to derivatives but require further adaptation for this specific compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 serves as a prime site for nucleophilic substitution, enabling the synthesis of derivatives with tailored functional groups.

Key Reagents and Conditions :

  • Nucleophiles : Amines, thiols, or alkoxides

  • Bases : K₂CO₃ or NaH in polar aprotic solvents (DMF, DMSO)

  • Temperature : 80–100°C for 6–12 hours

Example Reaction :
Reaction with benzylamine in DMF at 80°C yields 5-(benzylamino)imidazo[1,2-a]pyrazine-2-carboxylate, achieving ~75% yield after purification .

Mechanistic Insight :
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing groups on the heterocyclic ring .

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis to produce the corresponding carboxylic acid, a critical intermediate for further derivatization.

Conditions :

  • Acidic Hydrolysis : H₂SO₄ (conc.) in ethanol, reflux for 6 hours (37% yield) .

  • Basic Hydrolysis : NaOH (2M) in H₂O/THF, room temperature for 4 hours (~85% yield).

Applications :
The resulting 5-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid is used to synthesize hydrazides for anticonvulsant and antinociceptive agents .

Cross-Coupling Reactions

The bromine substituent participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

ReagentCatalyst SystemProductYieldReference
Arylboronic acidPd(PPh₃)₂Cl₂, K₂CO₃5-Arylimidazo[1,2-a]pyrazine-2-carboxylate68%

Sonogashira Coupling

ReagentCatalyst SystemProductYieldReference
Terminal alkynePdCl₂(PPh₃)₂, CuI, Et₃N5-Alkynylimidazo[1,2-a]pyrazine-2-carboxylate71%

Cyclization and Condensation Reactions

The imidazo[1,2-a]pyrazine core participates in cyclization to form fused heterocycles.

Example :
Reaction with hydrazine hydrate forms 5-bromoimidazo[1,2-a]pyrazine-2-carbohydrazide, which condenses with aromatic aldehydes to yield acylhydrazones. These derivatives exhibit antinociceptive activity .

Conditions :

  • Hydrazine hydrate in ethanol, reflux for 4 hours (82% yield).

  • Condensation with aldehydes in acetic acid/ethanol (64–74% yield) .

Reduction of Nitro Groups

While not directly documented for this compound, analogous imidazo[1,2-a]pyrazines undergo nitro group reduction using NaBH₄ or H₂/Pd-C to form amino derivatives .

Esterification/Transesterification

The ethyl ester can be exchanged under acidic (e.g., H₂SO₄) or enzymatic conditions to produce methyl or benzyl esters.

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

  • Photoreactivity : Prolonged UV exposure may lead to debromination or ester cleavage.

Scientific Research Applications

Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate
  • Molecular Formula : C₉H₉N₃O₂ (MW: 195.22 g/mol).
  • Key Differences : Lacks the bromine atom at position 5.
  • Applications: Widely used as a precursor for synthesizing hydrazide derivatives with antinociceptive activity . The absence of bromine reduces steric hindrance and electronic effects, making it more reactive in nucleophilic substitutions.
  • Synthesis: Prepared via microwave-assisted condensation of pyrazin-2-amine and ethyl 3-bromo-2-oxopropanoate .
Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate
  • Molecular Formula : C₉H₈BrN₃O₂ (MW: 270.08 g/mol).
  • Key Differences : Bromine substitution at position 6 instead of 5.
Ethyl 5-Methylimidazo[1,2-a]pyridine-2-carboxylate
  • Molecular Formula : C₁₁H₁₂N₂O₂ (MW: 204.23 g/mol).
  • Key Differences : Contains a pyridine ring (one nitrogen) instead of pyrazine (two nitrogens) and a methyl group at position 5.
  • Impact : The methyl group (electron-donating) enhances ring electron density, contrasting with bromine's electron-withdrawing effect. Pyridine's reduced nitrogen content decreases hydrogen-bonding capacity compared to pyrazine .
Ethyl 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Hydrochloride
  • Molecular Formula : C₉H₁₁BrClN₃O₂ (MW: 310.57 g/mol).
  • Key Differences : Saturated pyrazine ring (tetrahydro form) and bromine at position 3.
  • Impact : The saturated ring reduces aromaticity, increasing flexibility. The hydrochloride salt improves aqueous solubility .

Biological Activity

Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C9H8BrN3O2C_9H_8BrN_3O_2, with a molecular weight of approximately 270.08 g/mol. The compound features a bromine atom at the 5-position of the imidazo ring and an ethyl ester group at the 2-position of the carboxylic acid moiety. Its unique structure contributes to its chemical reactivity and potential biological activity.

Synthesis typically involves bromination of imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester using bromine in anhydrous ethanol under reflux conditions, yielding the desired product in moderate to high yields .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including multidrug-resistant tuberculosis (MDR-TB) strains. The minimum inhibitory concentration (MIC) values reported range from 0.03 to 5.0 μM against Mycobacterium tuberculosis H37Rv, indicating promising efficacy against resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it induces apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. For instance, in a study involving human liver cancer cells (HepG2), this compound demonstrated an IC50 value of approximately 15 μM after 48 hours of treatment, indicating its potential as a chemotherapeutic agent .

The biological activity of this compound is believed to be mediated through its interaction with specific biological targets. Interaction studies have highlighted its binding affinity to various receptors involved in cell signaling pathways, including G protein-coupled receptors (GPCRs). This binding leads to downstream effects that modulate cellular responses, such as apoptosis and cell proliferation inhibition .

Study on Antimicrobial Efficacy

In a recent study published in Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial pathogens. The results demonstrated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with a notable effect on resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

Bacterial Strain MIC (μM) Activity
Mycobacterium tuberculosis H37Rv0.03 - 5.0Potent inhibitor
MRSA<10Significant activity
E. coli<20Moderate activity

Study on Anticancer Effects

A study investigating the anticancer properties in HepG2 cells found that treatment with this compound resulted in significant apoptosis induction characterized by increased annexin V staining and activation of caspase pathways. The study concluded that this compound could serve as a potential lead for developing new anticancer therapies targeting liver cancer cells .

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate?

The synthesis typically involves cyclization and bromination steps. Key methods include:

  • Microwave-assisted synthesis : Reacting pyrazin-2-amine with ethyl 3-bromo-2-oxopropanoate under microwave irradiation (200 W, 150°C) in ethanol, yielding 90% product after purification via column chromatography (50% ethyl acetate/n-hexane) .
  • Cyclization of brominated precursors : Using 2-bromo-3-methylpyrazine with formamide and a base (e.g., K₂CO₃) under reflux conditions .
  • Post-synthetic bromination : Introducing bromine at the 5-position via electrophilic substitution using NBS (N-bromosuccinimide) or HBr/H₂O₂ in polar aprotic solvents .

Q. How can researchers characterize the purity and structure of this compound?

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., δ 8.58–9.17 ppm for pyrazine protons; δ 1.28 ppm for ethyl CH₃) .
    • IR spectroscopy : Identify functional groups (e.g., 1748 cm⁻¹ for ester C=O; 1612 cm⁻¹ for imidazole ring) .
    • LC-MS : Verify molecular ion peaks (e.g., m/z 192.06 for ethyl imidazo[1,2-a]pyrazine-2-carboxylate) .
  • Elemental analysis : Validate C, H, N content (e.g., C 56.54%, H 4.74%, N 21.98%) .

Q. What solvents and reaction conditions are critical for derivatization?

  • Nucleophilic substitution : Use DMF or DMSO with catalysts like CuI for bromine displacement by amines/thiols .
  • Ester hydrolysis : NaOH in THF/ethanol (1:2 v/v) at room temperature for 16 hours to yield carboxylic acid derivatives .
  • Cross-coupling reactions : Pd-catalyzed Suzuki-Miyaura couplings require anhydrous conditions (e.g., toluene, 80°C) .

Advanced Research Questions

Q. How does the 5-bromo substituent influence reactivity and biological activity compared to other halogenated analogs?

Substituent Reactivity Bioactivity (Example)
5-BromoHigh electrophilicity for SNAr reactionsEnhanced antimicrobial activity (MIC: 3.9 μg/mL against E. fecalis)
6-MethylSteric hindrance reduces substitutionLower antitumor potency (IC₅₀ > 50 μM)
8-ChloroModerate reactivity in cross-couplingMixed enzyme inhibition profiles

The 5-bromo group enhances nucleophilic substitution efficiency and improves DNA-binding affinity in bioactivity assays .

Q. What strategies resolve contradictions in reported biological data across analogs?

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., 5-Br vs. 6-CH₃) to isolate activity drivers .
  • Mechanistic assays : Compare target engagement (e.g., enzyme inhibition vs. DNA intercalation) using SPR or ITC .
  • Meta-analysis : Pool data from analogs (e.g., imidazo[1,2-a]pyrazines vs. pyridine derivatives) to identify scaffold-specific trends .

Q. How can regioselective functionalization at the 5-position be achieved?

  • Directed metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the 5-position, followed by electrophilic quenching .
  • Protecting group strategies : Temporarily block reactive sites (e.g., ester groups) to direct bromination .
  • Computational modeling : DFT calculations predict electron density hotspots for targeted substitution .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Batch vs. flow chemistry : Continuous flow systems improve yield (e.g., 85% vs. 72% in batch) by optimizing residence time and mixing .
  • Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for large-scale batches .
  • Byproduct mitigation : Monitor intermediates via HPLC to suppress dimerization or over-bromination .

Methodological Resources

8. Key analytical protocols for quality control:

  • HPLC conditions : C18 column, 70:30 acetonitrile/water, 1.0 mL/min, UV detection at 254 nm .
  • Stability testing : Store at 2–8°C under inert atmosphere; monitor degradation via TLC (Rf = 0.4 in ethyl acetate) .

9. Comparative reactivity data for common derivatives:

Reaction Type Reagents Yield Reference
Ester hydrolysisNaOH/THF85%
Suzuki couplingPd(PPh₃)₄, arylboronic acid78%
Bromine displacementKSCN/DMF65%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate
Reactant of Route 2
Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate

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